Spiro[2.5]octane-6-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.5]octane-6-thiol is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single common atom. This compound features a thiol group (-SH) attached to the spirocyclic framework, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-6-thiol typically involves the formation of the spirocyclic core followed by the introduction of the thiol group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dihalide with a thiol-containing nucleophile can yield the desired spirocyclic thiol compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.5]octane-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted spirocyclic compounds depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Spiro[2.5]octane-6-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of spiro[2.5]octane-6-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.5]octane derivatives: Compounds with similar spirocyclic frameworks but different functional groups.
Spirocyclic oxindoles: Spirocyclic compounds with an oxindole moiety.
Oxa-spirocycles: Spirocyclic compounds containing oxygen atoms in the ring structure
Uniqueness
Spiro[2.5]octane-6-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity. This differentiates it from other spirocyclic compounds that may lack the thiol functionality .
Eigenschaften
Molekularformel |
C8H14S |
---|---|
Molekulargewicht |
142.26 g/mol |
IUPAC-Name |
spiro[2.5]octane-6-thiol |
InChI |
InChI=1S/C8H14S/c9-7-1-3-8(4-2-7)5-6-8/h7,9H,1-6H2 |
InChI-Schlüssel |
IVNCPULBXLYQEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1S)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.